2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide
Overview
Description
2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide, also known as NPY1R antagonist, is a chemical compound that has gained significant attention in scientific research. This compound is used as a tool to study the role of the neuropeptide Y1 receptor (NPY1R) in various physiological and pathological processes.
Mechanism of Action
2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide acts as a competitive antagonist of the this compound. This means that it binds to the receptor and prevents the binding of the endogenous ligand neuropeptide Y (NPY). This compound activation by NPY has been shown to increase food intake, anxiety, and stress response. Therefore, the blockade of this compound by this compound results in decreased food intake, reduced anxiety, and stress response.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. In a study conducted on rats, it was found that administration of this compound reduced food intake and body weight gain. Another study reported that this compound decreased anxiety-like behavior in mice. Furthermore, it has been shown to reduce stress-induced corticosterone release in rats. These findings suggest that this compound has potential therapeutic benefits in conditions such as obesity, anxiety disorders, and stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide in lab experiments is its potency and selectivity towards this compound. This allows for specific targeting of this receptor without affecting other receptors. Furthermore, this compound has been shown to have good pharmacokinetic properties and can cross the blood-brain barrier. However, one of the limitations of using this compound is its cost and availability. It is a relatively expensive compound and may not be readily available in some labs.
Future Directions
There are several future directions for the use of 2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide in scientific research. One of the potential areas of research is the investigation of the role of this compound in addiction. It has been suggested that this compound may play a role in drug-seeking behavior and relapse. Therefore, targeting this compound with this compound may have potential therapeutic benefits in addiction. Another area of research is the investigation of the role of this compound in the regulation of energy metabolism. It has been suggested that this compound may play a role in the regulation of glucose and lipid metabolism. Therefore, targeting this compound with this compound may have potential therapeutic benefits in metabolic disorders such as diabetes and obesity.
Scientific Research Applications
2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide is a potent and selective antagonist of the this compound. This receptor is widely expressed in the central nervous system and is involved in the regulation of various physiological processes, including food intake, anxiety, and stress response. Therefore, this compound has been used as a tool to study the role of this compound in these processes. Furthermore, this compound has been implicated in several pathological conditions such as obesity, anxiety disorders, and addiction. Therefore, this compound has also been used to investigate the potential therapeutic benefits of targeting this compound in these conditions.
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(pyridin-4-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(19(22)21-13-15-8-10-20-11-9-15)23-18-7-6-16-4-2-3-5-17(16)12-18/h2-12,14H,13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHAFMSDQLMKPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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